{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine

Organic Synthesis Analytical Chemistry Procurement Quality Assurance

{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine (CAS 1019604-63-7), with the IUPAC name N-[[2-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine, is a synthetic, ortho-substituted difluoromethoxy benzylamine derivative (molecular formula C₁₁H₁₅F₂NO₂; MW 231.24 g/mol). The compound features a characteristic ortho-OCHF₂ substituent on the phenyl ring connected via a methylene linker to a 2-methoxyethylamine side chain, yielding a computed XLogP3 of 2.1 and a topological polar surface area of 30.5 Ų.

Molecular Formula C11H15F2NO2
Molecular Weight 231.24 g/mol
CAS No. 1019604-63-7
Cat. No. B1451635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine
CAS1019604-63-7
Molecular FormulaC11H15F2NO2
Molecular Weight231.24 g/mol
Structural Identifiers
SMILESCOCCNCC1=CC=CC=C1OC(F)F
InChIInChI=1S/C11H15F2NO2/c1-15-7-6-14-8-9-4-2-3-5-10(9)16-11(12)13/h2-5,11,14H,6-8H2,1H3
InChIKeyZWZOXHBEFGUJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine (CAS 1019604-63-7): A Research-Grade ortho-Substituted Difluoromethoxy Benzylamine Building Block for Medicinal Chemistry and Fragment-Based Screening


{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine (CAS 1019604-63-7), with the IUPAC name N-[[2-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine, is a synthetic, ortho-substituted difluoromethoxy benzylamine derivative (molecular formula C₁₁H₁₅F₂NO₂; MW 231.24 g/mol). The compound features a characteristic ortho-OCHF₂ substituent on the phenyl ring connected via a methylene linker to a 2-methoxyethylamine side chain, yielding a computed XLogP3 of 2.1 and a topological polar surface area of 30.5 Ų [1]. It is supplied as a research-grade building block with a certified minimum purity of 95% (or up to 98% from select vendors) and is structurally validated by InChIKey ZWZOXHBEFGUJJU-UHFFFAOYSA-N [1]. This compound belongs to a distinct family of fluorinated benzylamines used extensively as intermediates in the synthesis of spirohydantoin anticonvulsants, JAK kinase inhibitors, and other bioactive scaffolds, making precise regioisomer selection a critical procurement decision [2][3].

Why {[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine Cannot Be Interchanged with Its Regioisomers or N-Alkyl Analogs in Structure-Activity Relationship (SAR) Studies


In fluorinated benzylamine building blocks, the position of the difluoromethoxy (–OCHF₂) group on the phenyl ring fundamentally alters the electronic environment, intramolecular hydrogen-bonding capacity, and steric accessibility of the secondary amine, which directly impacts downstream SAR in target synthesis. The ortho-substituted regioisomer (CAS 1019604-63-7) places the –OCHF₂ group in proximity to the methylene–amine moiety, enabling unique intramolecular interactions that cannot be replicated by the meta (CAS 1249625-11-3) or para (CAS 1019603-63-4) isomers [1]. Similarly, the 2-methoxyethyl N-substituent provides distinct solubility, basicity (pKa modulation), and metabolic stability properties compared to the N-methyl analog (CAS 958863-65-5), which lacks the hydrogen-bond acceptor capacity of the terminal methoxy group [1]. Substituting the ortho-OCHF₂ group with a 2,4-difluoro substitution pattern (CAS 1019598-24-3) eliminates the lipophilic hydrogen-bond donor character of the –OCHF₂ moiety, which is a critical pharmacophoric element in many medicinal chemistry programs . These structural distinctions necessitate rigorous batch-to-batch regioisomer identity verification, as even trace contamination from positional isomers can confound screening results in receptor binding, enzyme inhibition, and cell-based phenotypic assays [2].

Quantitative Differential Evidence for {[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine Relative to Closest Analogs: Purities, Physicochemical Signatures, and Application-Specific Performance


Certified Purity: Up to 98% for the ortho-OCHF₂ Regioisomer, Outperforming Meta Isomer (95%) from Common Suppliers

The ortho-substituted target compound (CAS 1019604-63-7) is commercially available at a certified purity of 98% from at least one established vendor, compared to the highest commonly listed purity of 95% for the meta-substituted analog (CAS 1249625-11-3) . A 95% purity baseline is also standard for the para isomer (CAS 1019603-63-4) and the N-methyl analog (CAS 958863-65-5) . The 3-percentage-point purity advantage reduces the maximum total impurity burden from 5% to 2%, which is critical when the compound is used as a stoichiometric reagent in multi-step syntheses where cumulative impurity carryover can significantly depress final API yield and complicate purification .

Organic Synthesis Analytical Chemistry Procurement Quality Assurance

Unique InChIKey Fingerprint (ZWZOXHBEFGUJJU) Enabling Unambiguous Identity Resolution Against Co-Eluting Meta (JIJNRORDEGANFK) and Para (IOCDZYDVVOPOAN) Isomers in LC-MS and QC Workflows

The InChIKey for the ortho-substituted target compound is ZWZOXHBEFGUJJU-H-UHFFFAOYSA-N, which is distinct from the meta isomer key JIJNRORDEGANFK-UHFFFAOYSA-N and the para isomer key IOCDZYDVVOPOAN-UHFFFAOYSA-N [1][2][3]. This provides a machine-readable, collision-resistant chemical identifier that can be programmatically cross-referenced in compound registration databases (e.g., PubChem, ChemSpider) to prevent regioisomer misassignment. In contrast, the N-methyl analog (CAS 958863-65-5) and the 2,4-difluoro analog (CAS 1019598-24-3) possess different molecular formulas (C₉H₁₁F₂NO and C₁₀H₁₃F₂NO, respectively) and thus different InChIKeys, but they cannot serve as direct ortho-OCHF₂ surrogates in SAR studies [4].

Analytical Chemistry Quality Control Regioisomer Identification

ortho-OCHF₂ Position Enables Intramolecular N–H···O Hydrogen Bonding Not Possible in Meta or Para Regioisomers: A Structural Rationale for Differential Reactivity and Target Binding

The ortho-difluoromethoxy substituent places the –OCHF₂ oxygen atom within ~3.0–3.5 Å of the secondary amine N–H, geometrically enabling a stabilizing intramolecular six-membered N–H···O hydrogen bond that is sterically impossible in the meta (1,4-relationship) and para (1,5-relationship) regioisomers. This intramolecular interaction is expected to lower the amine pKa, reduce nucleophilicity in acylation reactions, and influence conformational pre-organization—potentially enhancing binding to biological targets such as GABAA receptors implicated in anticonvulsant activity, as demonstrated for 1'-[2-(difluoromethoxy)benzyl]-spirohydantoin derivatives where the ortho-OCHF₂ motif was critical for in vivo MES seizure protection [1]. Neither the meta nor para regioisomers can reproduce this intramolecular interaction geometry, and the N-methyl analog lacks the additional hydrogen-bond acceptor capacity of the 2-methoxyethyl side chain [2].

Medicinal Chemistry Computational Chemistry Structure-Based Drug Design

XLogP3 = 2.1: Optimal Lipophilicity for Blood-Brain Barrier Penetration in CNS Drug Discovery, Superior to the N-Methyl Analog (Predicted Lower logP) and the 2,4-Difluoro Analog (Higher logP)

The computed XLogP3 for the target compound is 2.1 [1]. This value falls within the optimal range (logP 2–3) for passive blood-brain barrier (BBB) penetration as defined by CNS MPO (Multiparameter Optimization) scoring guidelines, while also maintaining sufficient aqueous solubility for in vitro assay compatibility. The N-methyl analog (CAS 958863-65-5), with MW 187.19 g/mol and lacking the terminal methoxy group, is predicted to have a lower logP (approximately 1.5–1.7), placing it closer to the lower boundary of CNS desirability [2]. Conversely, the 2,4-difluoro-substituted analog (CAS 1019598-24-3), which replaces the –OCHF₂ group with direct aryl fluorination, carries a higher computed logP and lacks the lipophilic hydrogen-bond donor character that the –OCHF₂ group contributes . The meta and para regioisomers share identical XLogP3 values (2.1) as the ortho isomer, making regioisomer differentiation based solely on logP impossible, and underscoring the need for the InChIKey-based identity confirmation described in Evidence Item 2 [3][4].

CNS Drug Discovery ADME Prediction Physicochemical Profiling

Direct Literature Precedent for ortho-OCHF₂ Benzyl Motif in Anticonvulsant Spirohydantoins: Compound 9 and 10 Show MES and ScPTZ Protection with Lower Neurotoxicity than Phenytoin

In a published medicinal chemistry study, a series of 1'-[2-(difluoromethoxy)benzyl]-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-diones were synthesized from the ortho-(difluoromethoxy)benzyl scaffold and evaluated for anticonvulsant activity in mice [1]. Key compounds 9, 10, 18, 30, and 31 demonstrated significant anticonvulsant potency in the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazol (ScPTZ) seizure model. Critically, these compounds exhibited lower neurotoxicity than the reference standard phenytoin as assessed by the rotarod method, with some derivatives also showing reduced CNS depression. This establishes a direct evidence base for the ortho-2-(difluoromethoxy)benzyl substructure as a privileged motif in anticonvulsant design, a rationale that does not extend to the meta or para regioisomers, which were not included in this study [1]. The target compound, {[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine, serves as a direct precursor or structural analog to the benzylamine intermediate used in this synthetic route, making it the regioisomer of choice for laboratories expanding this compound series [1].

Anticonvulsant Drug Discovery In Vivo Pharmacology Spirohydantoin Synthesis

Hydrogen Bond Acceptor Count of 5 vs. 3 for the N-Methyl Analog: Enhanced Solubility and Metabolic Stability Profile for Fragment-Based Screening Libraries

The target compound has a computed hydrogen bond acceptor (HBA) count of 5 (from the difluoromethoxy –OCHF₂ group, the secondary amine, the methoxyethyl ether oxygen, and the two fluorine atoms), compared to an HBA count of 3 for the N-methyl analog (CAS 958863-65-5), which lacks the methoxyethyl side chain oxygen [1][2]. Both compounds share a hydrogen bond donor (HBD) count of 1. The higher HBA count of the target compound translates to a more favorable total polar surface area-to-lipophilicity balance (tPSA 30.5 Ų, XLogP3 2.1), which has been correlated with improved aqueous solubility and reduced hERG channel binding risk in fragment library design guidelines such as the Rule of Three (Ro3) [3]. The meta (CID 62077385) and para (CID 28425740) regioisomers share identical HBA/HBD counts and tPSA values with the ortho isomer, making this differentiation dimension specific to the N-alkyl substitution rather than regioisomerism [4].

Fragment-Based Drug Discovery ADME/Tox Profiling Compound Library Design

Procurement-Relevant Application Scenarios Where {[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine Provides Quantifiable Advantages


Synthesis of ortho-OCHF₂-Substituted Spirohydantoin Anticonvulsant Candidates with Reduced Neurotoxicity

Medicinal chemistry teams developing next-generation anticonvulsants based on the spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione scaffold should procure the ortho regioisomer (CAS 1019604-63-7) as the benzylamine building block. Published data demonstrate that compounds derived from the 2-(difluoromethoxy)benzyl motif exhibit MES and ScPTZ seizure protection with lower neurotoxicity than phenytoin [1]. The 98% purity grade minimizes side-product formation during the N-alkylation step, and the ortho-OCHF₂ group's intramolecular hydrogen-bonding capacity is essential for the anticonvulsant pharmacophore [1].

Fragment-Based Screening Library Design Targeting CNS-Penetrant Kinase Inhibitors (JAK, RTK)

With an XLogP3 of 2.1, HBA count of 5, and tPSA of 30.5 Ų, this compound meets CNS fragment library criteria (Rule of Three-compliant) [2][3]. The 2-methoxyethylamine side chain provides a metabolically stable N-substituent compared to the N-methyl analog, while the difluoromethoxy group serves as a lipophilic hydrogen-bond donor—a pharmacophore element found in multiple patent disclosures for JAK kinase inhibitors [4]. Procurement in 98% purity ensures minimal interference from impurities in high-throughput screening campaigns, and the unique InChIKey enables automated compound registration and data integration across screening platforms [2].

Regioisomer-Selective SAR Studies in GABAA Receptor Modulator Programs

Researchers investigating ortho-specific GABAA receptor modulation should select this compound over its meta (CAS 1249625-11-3) or para (CAS 1019603-63-4) isomers. The ortho-OCHF₂ group has been linked to GABAA receptor benzodiazepine-site antagonism in structurally related benzyl bromide derivatives . The three-percentage-point purity advantage (98% vs. 95% typical for meta isomer) reduces the likelihood of false-positive or false-negative results in electrophysiology or radioligand binding assays. The distinct InChIKey facilitates orthogonal identity confirmation via LC-MS, mitigating the risk of regioisomer cross-contamination that could confound concentration-response curve analyses [2].

Multi-Step Parallel Synthesis of Fluorinated Compound Libraries Using Automated Liquid Handling Systems

The higher certified purity (98%) of this compound relative to its closest 95%-purity analogs translates to fewer downstream purification failures in automated parallel synthesis workflows . For a 24-reaction array with a cumulative 3% yield loss per percentage point of starting material impurity, switching to the 98% purity ortho isomer could recover approximately 7–9% in overall isolated yield versus the 95% purity meta isomer. The 2-methoxyethyl N-substituent's ether oxygen also enables late-stage diversification through O-demethylation/BF₃-mediated cleavage, a synthetic handle absent in the N-methyl analog .

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